



# Application Notes: Investigating Chromatin Accessibility with CB-6644

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Compound of Interest		
Compound Name:	CB-6644	
Cat. No.:	B606509	Get Quote

#### Introduction

CB-6644 is a potent, selective, and allosteric small-molecule inhibitor of the RUVBL1/2 complex.[1][2][3] The RUVBL1 and RUVBL2 proteins are ATPases that form a heterohexameric complex crucial for a variety of cellular activities, including chromatin remodeling, transcriptional regulation, and DNA repair.[2][3][4][5] Overexpression of the RUVBL1/2 complex is linked to tumor growth and poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[1][2][3][4] CB-6644 specifically targets the ATPase activity of this complex, leading to anti-proliferative effects and cell death in cancer cells.[1][2] These application notes provide a guide for utilizing CB-6644 to study its effects on chromatin accessibility and gene regulation.

### **Mechanism of Action**

**CB-6644** acts as a noncompetitive inhibitor of the RUVBL1/2 complex's ATPase activity, with an IC50 of 15 nM.[6][7] By inhibiting this activity, **CB-6644** disrupts the function of several chromatin remodeling complexes where RUVBL1/2 is a subcomplex, such as INO80 and TIP60.[8][9] This disruption leads to significant changes in the epigenetic landscape. Studies in multiple myeloma (MM) cells have shown that **CB-6644** treatment induces global chromatin compaction, primarily at distal regulatory regions (non-promoter regions).[8][9] This alteration in chromatin accessibility directly impacts gene expression, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes related to interferon responses.[8][10][11] The anti-cancer effects are also mediated through the activation of the p53 and p21 pathways.[4]



## **Applications**

- Chromatin Accessibility Studies: CB-6644 is a valuable tool for investigating the role of the RUVBL1/2 complex in maintaining an open chromatin state. Techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) can be employed to map genome-wide changes in chromatin accessibility following CB-6644 treatment.[8]
- Gene Regulation Research: By correlating changes in chromatin accessibility with transcriptomic data (RNA-seq), researchers can elucidate the downstream effects of RUVBL1/2 inhibition on gene expression networks.[8][9]
- Cancer Biology: The compound can be used to explore the dependency of various cancer types on RUVBL1/2-mediated chromatin remodeling for survival and proliferation.[1][2][3] It has shown significant anti-tumor activity in xenograft models of multiple myeloma and Burkitt lymphoma.[1][2][3]
- Drug Development: As a preclinical drug candidate, CB-6644 serves as a basis for developing therapeutics that target epigenetic mechanisms in cancer.[1]

# Quantitative Data Summary In Vitro Efficacy of CB-6644



Cell Line	Cancer Type	Parameter	Value	Reference
Multiple Cell Lines (123 total)	Various Cancers	EC50	41 to 785 nM	[5][6]
MM.1S	Multiple Myeloma	IC50	120 nM	[9]
RPMI 8226	Multiple Myeloma	IC50	60 nM	[9]
HS-5	Normal Bone Marrow	IC50	200 nM	[9]
Ramos	Burkitt's Lymphoma	EC50	Not specified	[4]
HCT116	Colon Cancer	Apoptosis Induction	@ 0.4 μΜ	[5]

In Vivo Anti-Tumor Activity of CB-6644

Animal Model	Xenograft	Dosage	Treatment Duration	Tumor Growth Inhibition (TGI)	Reference
SCID-beige mice	Ramos (Burkitt's Lymphoma)	150 mg/kg (oral)	10 days	68%	[6]
SCID-beige mice	RPMI 8226 (Multiple Myeloma)	150 mg/kg (oral)	30 days	81%	[6]

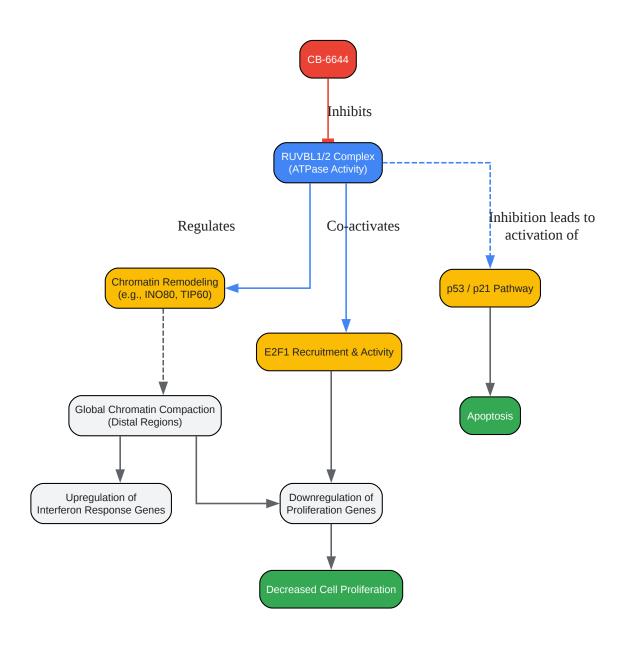
## Transcriptomic and Chromatin Accessibility Changes in MM.1S Cells



Data Type	Effect of CB-6644	Number of Genes/Regions	Reference
RNA-Seq	Upregulated Genes	920	[8][9]
RNA-Seq	Downregulated Genes	1110	[8][9]
ATAC-Seq	Regions with Increased Accessibility	Not specified	[12]
ATAC-Seq	Regions with Decreased Accessibility	Not specified	[12]

## **Signaling Pathway and Workflow Diagrams**

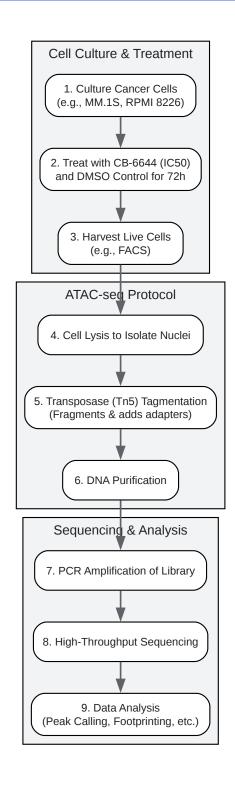




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Caption: Mechanism of action for CB-6644.





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Caption: Experimental workflow for ATAC-seq with CB-6644.

## **Protocols**



### Protocol 1: Cell Culture and Treatment with CB-6644

This protocol is based on methodologies used for multiple myeloma (MM) cell lines.[9]

#### Materials:

- Cancer cell lines (e.g., MM.1S, RPMI 8226)
- Complete RPMI-1640 media
- CB-6644 (MedChemExpress or other supplier)
- DMSO (vehicle control)
- 6-well plates
- Incubator (37°C, 5% CO2)
- FACS buffer (PBS, 2% FBS)
- Viability dye (e.g., Propidium Iodide)

#### Procedure:

- Cell Seeding: Plate cells at a density of 500,000 cells per well in 6-well plates, each containing 2 mL of complete RPMI-1640 media.
- **CB-6644** Preparation: Prepare a stock solution of **CB-6644** in DMSO. Dilute the stock solution in culture media to the desired final concentration. For MM.1S cells, a concentration of 120 nM (IC50) is recommended. For RPMI 8226, a concentration of 40-60 nM can be used.[9]
- Treatment: Add the diluted CB-6644 to the treatment wells. Add an equivalent volume of DMSO-containing media to the control wells.
- Incubation: Incubate the cells for 72 hours at 37°C with 5% CO2.
- Harvesting Live Cells: To ensure high-quality chromatin for the ATAC-seq assay, it is crucial
  to isolate live cells.



- o Collect cells from each well.
- Wash with ice-cold PBS.
- Resuspend cells in FACS buffer containing a viability dye.
- Isolate the live cell population using Fluorescence-Activated Cell Sorting (FACS).[9]
   Approximately 50,000 live cells are required per ATAC-seq reaction.

## **Protocol 2: Omni-ATAC-seq for Chromatin Accessibility**

This protocol is an adaptation of the improved Omni-ATAC-seq method, suitable for cells treated with **CB-6644**.[9][13]

#### Materials:

- 50,000 live, sorted cells per reaction
- Cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, 0.01% Digitonin in nuclease-free water)
- Wash Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% Tween-20 in nuclease-free water)
- Nextera DNA Library Prep Kit (containing Tagment DNA Buffer and Tagment DNA Enzyme -Tn5 Transposase)
- MinElute Reaction Cleanup Kit (Qiagen)
- NEBNext High-Fidelity 2X PCR Master Mix
- Indexed PCR primers

#### Procedure:

- Cell Lysis:
  - Centrifuge the 50,000 sorted cells at 500 x g for 10 minutes at 4°C.



- Carefully aspirate the supernatant.
- $\circ$  Resuspend the cell pellet in 50  $\mu$ L of ice-cold Lysis Buffer. Pipette gently up and down 3 times.
- Incubate on ice for 3 minutes.
- Add 500 μL of Wash Buffer and gently invert the tube 3 times to wash the nuclei.
- Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
- Carefully remove all supernatant.
- Tagmentation:
  - Prepare the transposition reaction mix on ice:
    - 25 μL 2x Tagment DNA (TD) Buffer
    - 2.5 μL Tagment DNA Enzyme (Tn5 Transposase)
    - 22.5 μL Nuclease-free water
  - Resuspend the nuclei pellet in the 50 μL transposition reaction mix.
  - Incubate the reaction at 37°C for 30 minutes in a thermomixer, shaking at 1000 rpm.
- DNA Purification:
  - Immediately following tagmentation, purify the DNA using a Qiagen MinElute Reaction
     Cleanup Kit according to the manufacturer's instructions.
  - Elute the DNA in 10 μL of Elution Buffer.
- Library Amplification:
  - Set up a 50 μL PCR reaction:
    - 10 μL Tagmented DNA



- 2.5 μL Indexed PCR Primer 1 (25 μM)
- 2.5 μL Indexed PCR Primer 2 (25 μM)
- 25 μL NEBNext High-Fidelity 2X PCR Master Mix
- 10 μL Nuclease-free water
- Run the following PCR program:
  - 72°C for 5 minutes
  - 98°C for 30 seconds
  - Cycle (typically 10-12 times):
    - 98°C for 10 seconds
    - 63°C for 30 seconds
    - 72°C for 1 minute
- · Library Cleanup and Quality Control:
  - Purify the amplified library using AMPure XP beads or a similar cleanup kit to remove primers.
  - Assess the library quality and size distribution using a Bioanalyzer. A successful ATAC-seq library will show a nucleosomal pattern.
  - Quantify the library using Qubit or qPCR.
- · Sequencing:
  - Pool libraries and perform paired-end sequencing on an Illumina platform.

## **Protocol 3: Bioinformatic Data Analysis**

Procedure:



- Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
- Adapter Trimming: Remove adapter sequences using tools like Trim Galore! or Trimmomatic.
- Alignment: Align the cleaned reads to the appropriate reference genome (e.g., hg38) using an aligner like Bowtie2.
- Post-Alignment Filtering: Remove duplicate reads (Picard Tools) and reads mapping to the mitochondrial genome.
- Peak Calling: Identify regions of open chromatin (peaks) using a peak caller like MACS2.
- Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant differences in chromatin accessibility between CB-6644-treated and control samples.[14]
- Downstream Analysis:
  - Annotation: Annotate differential peaks to nearby genes.
  - Motif Analysis: Identify transcription factor binding motifs enriched in differentially accessible regions using tools like HOMER.
  - Footprinting Analysis: Use tools like HINT-ATAC to identify transcription factor footprints and infer changes in TF binding activity.[8][11]
  - Integration: Integrate ATAC-seq data with RNA-seq data to correlate changes in chromatin accessibility with gene expression.

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### Methodological & Application





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